molecular formula C24H19ClN4O4 B4206317 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B4206317
M. Wt: 462.9 g/mol
InChI Key: MIDGDZVMZDIHHH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a chlorophenyl group, a nitro group, and a pyrrolidinyl group, making it a multifaceted molecule with diverse reactivity and functionality.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O4/c25-18-9-8-16(14-17(18)24-27-19-5-1-2-6-22(19)33-24)26-23(30)15-7-10-20(21(13-15)29(31)32)28-11-3-4-12-28/h1-2,5-10,13-14H,3-4,11-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDGDZVMZDIHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

The nitro group is typically introduced through nitration reactions, using a mixture of concentrated sulfuric acid and nitric acid. The pyrrolidinyl group can be added through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation would be crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the chlorophenyl group can yield a variety of substituted benzamides.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and damage cellular components. The pyrrolidinyl group may enhance the compound’s binding affinity to certain proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide: Lacks the pyrrolidinyl group, which may affect its binding affinity and biological activity.

    N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-(1-pyrrolidinyl)benzamide: Lacks the nitro group, potentially reducing its reactivity and therapeutic potential.

    N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(1-morpholinyl)benzamide: Contains a morpholinyl group instead of a pyrrolidinyl group, which may alter its pharmacokinetic properties.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring, chlorophenyl group, nitro group, and pyrrolidinyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

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